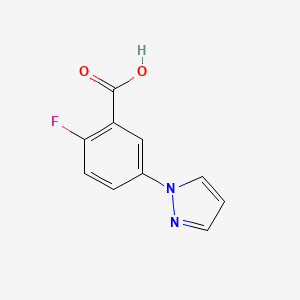

2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the linear formula C10H7O2N2F1 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” can be represented by the SMILES string FC1=CC=C(C2=NNC=C2)C=C1C(O)=O . The InChI key for this compound is BHCDKIFOFUMDBN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid” is a solid substance . It has a molecular weight of 220.2 . The compound’s InChI code is 1S/C11H9FN2O2/c1-14-6-8(5-13-14)7-2-3-10(12)9(4-7)11(15)16/h2-6H,1H3,(H,15,16) .Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

- A study by El-Zahar et al. (2011) reported the synthesis of pyrazole pyrimidine derivatives, including compounds related to 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, which were evaluated for antitumor activity. These compounds demonstrated promising results against the human liver carcinoma cell line, HEPG2, suggesting potential applications in cancer research (El-Zahar et al., 2011).

Antibacterial Activity

- Rai et al. (2009) synthesized a series of pyrazole oxadiazoles, structurally related to 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid, and evaluated their antibacterial activity. They found significant activity against various bacterial strains, including Bacillus subtilis and Escherichia coli, indicating the potential use of these compounds in antimicrobial research (Rai et al., 2009).

Synthesis and Antimicrobial Activity

- Gadakh et al. (2010) reported on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which showed promising antibacterial activities against several bacterial strains and limited antifungal activity (Gadakh et al., 2010).

Synthesis and Characterization for Potential COX-2 Inhibition

- Patel et al. (2004) synthesized a series of 4,5-diaryl-1H-pyrazole-3-ol derivatives, aiming to explore their potential as COX-2 inhibitors. This research suggests a possible application in the development of anti-inflammatory drugs (Patel et al., 2004).

PET Imaging for Retinoid X Receptor

- Wang et al. (2014) synthesized a fluorine-18-labeled analogue of bexarotene for PET imaging, aiming to explore retinoid X receptor targeting. This research highlights the potential use of fluorinated pyrazoles in medical imaging (Wang et al., 2014).

Docking Simulations for Antimicrobial and Antitubercular Agents

- Shingare et al. (2022) conducted molecular docking studies and synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activities. This research indicates the potential of these compounds in treating bacterial infections, including tuberculosis (Shingare et al., 2022).

Eigenschaften

IUPAC Name |

2-fluoro-5-pyrazol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTYONJYKPVHDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2780325.png)

![3,9-dimethyl-1-(2-methylallyl)-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2780326.png)

![1-[6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-2H-quinolin-1-yl]ethanone](/img/structure/B2780328.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide](/img/structure/B2780331.png)

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780334.png)

![N-[3-(4-Fluorophenyl)-3-hydroxycyclobutyl]but-2-ynamide](/img/structure/B2780336.png)